molecular formula C15H24ClNO2 B1424572 2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-98-1

2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1424572
CAS RN: 1220038-98-1
M. Wt: 285.81 g/mol
InChI Key: ZYXXXPRKFSPBSB-UHFFFAOYSA-N
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Description

“2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the formula C15H24ClNO2. Its molecular weight is 285.81 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a methoxybenzyl group attached to the piperidine ring via an ether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, and boiling point of “2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” are not available in the search results .

Scientific Research Applications

Pharmacological Properties and Ligand Binding

Research on analogs and derivatives of piperidine compounds, including those with methoxybenzyl groups, has contributed to understanding their affinity and selectivity as ligands for central nervous system receptors. For instance, derivatives have been studied for their σ affinities, revealing significant insights into their potential pharmacological properties (Tacke et al., 2003). This study, although not directly on the specified compound, underscores the relevance of structural analogs in drug discovery, particularly for targeting σ receptors, which are implicated in various neurological conditions.

Chemical Synthesis and Protecting Groups

In the realm of synthetic organic chemistry, the utility of piperidine derivatives extends to serving as protecting groups for phenols. A study highlighted the stability of a piperidine-1-yl-ethyl (PIP) group under challenging conditions, showcasing its orthogonality with common protecting groups and suggesting its utility in complex molecule synthesis (Norén, 2021). This indicates the versatility of piperidine structures in facilitating the synthesis of molecules with sensitive functional groups.

Structural and Molecular Insights

Investigations into the molecular and crystal structures of piperidine derivatives provide foundational knowledge for drug design and material science applications. For example, the study of oxindole synthesis via palladium-catalyzed C-H functionalization highlighted the importance of piperidine derivatives in mediating complex chemical transformations, offering pathways to synthesize potential pharmacologically active compounds (Magano et al., 2014). These structural analyses are critical for understanding the reactivity and interaction patterns of such compounds, informing both synthetic strategies and the development of new materials.

Biological Activity and Toxicity Studies

Beyond pharmacological receptor binding, the biological activities and toxicity profiles of piperidine derivatives are of significant interest. Some studies have employed brine shrimp bioassays to evaluate the toxicity of bis Mannich bases and corresponding piperidinols, revealing variations in toxicity that could inform safety profiles for potential therapeutic agents (Gul et al., 2003). Such research underscores the importance of assessing the biological impacts of chemical compounds, which is essential for developing safe and effective drugs.

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

2-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-7-5-13(6-8-15)12-18-11-9-14-4-2-3-10-16-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXXXPRKFSPBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

CAS RN

1220038-98-1
Record name Piperidine, 2-[2-[(4-methoxyphenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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